2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Catalog No.
S1768359
CAS No.
189153-10-4
M.F
C13H23NO4
M. Wt
257,33 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)ac...

CAS Number

189153-10-4

Product Name

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid

Molecular Formula

C13H23NO4

Molecular Weight

257,33 g/mole

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

IHXBNSUFUFFBRL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)O

Synonyms

327156-95-6;189153-10-4;2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)aceticacid;trans-(N-Boc-4-aminocyclohexyl)aceticAcid;2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)aceticacid;BOC-1,4-TRANS-ACHA-OH;SS-4217;(4-tert-butoxycarbonylamino-cyclohexyl)-aceticacid;cis2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)aceticacid;344933-31-9;{4-[(tert-Butoxycarbonyl)amino]cyclohexyl}aceticacid;PubChem19302;SCHEMBL622419;SCHEMBL697088;SCHEMBL1543495;CTK8B4607;CTK8B6963;CTK8I3280;IHXBNSUFUFFBRL-AOOOYVTPSA-N;IHXBNSUFUFFBRL-MGCOHNPYSA-N;IHXBNSUFUFFBRL-UHFFFAOYSA-N;MolPort-003-725-312;MolPort-003-725-314;MolPort-004-748-526;ZINC2386599

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)O

The exact mass of the compound 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid (CAS: 189153-10-4 / 327156-95-6) is a conformationally constrained, orthogonally protected gamma-amino acid building block. It features a cis-1,4-disubstituted cyclohexane core that enforces an axial-equatorial (a,e) geometry, distinguishing it from linear aliphatic linkers and its extended trans-isomer counterpart. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine ensures immediate compatibility with standard Fmoc/Boc solid-phase peptide synthesis (SPPS) and solution-phase coupling workflows. In industrial and advanced research procurement, this compound is primarily sourced as a rigid bifunctional linker for Proteolysis Targeting Chimeras (PROTACs) and as a structural constraint in peptidomimetic drug design, where precise spatial control of the exit vectors is a critical design parameter [1].

Substituting this specific cis-isomer with the more commonly available trans-isomer or flexible aliphatic chains (e.g., 6-aminohexanoic acid) fundamentally alters the three-dimensional trajectory of the synthesized molecule. The cis-1,4-cyclohexane core dictates a 'kinked' geometry, whereas the trans-isomer adopts an extended, linear equatorial-equatorial conformation. In PROTAC development, this stereochemical difference changes the exit vector angle, directly impacting the spatial proximity of the E3 ligase and the target protein, which can completely abolish ternary complex formation and degradation efficacy [1]. Furthermore, substituting with the unprotected cis-4-aminocyclohexylacetic acid requires end-users to perform in-house amine protection, which introduces additional synthetic steps, reduces overall yield due to the high polarity of the zwitterionic intermediate, and increases process time [2].

Stereochemical Exit Vector Control (cis vs trans)

The stereochemistry of the 1,4-disubstituted cyclohexane ring dictates the spatial orientation of the attached functional groups. The cis-isomer adopts an axial-equatorial (a,e) conformation, resulting in a kinked exit vector. In contrast, the trans-isomer adopts an equatorial-equatorial (e,e) conformation, providing a linear trajectory. This geometric divergence results in an approximate 120° difference in the spatial projection of the coupled ligands[1].

Evidence DimensionExit vector angle / Spatial trajectory
Target Compound Datacis-isomer: ~60° kinked trajectory (a,e conformation)
Comparator Or Baselinetrans-isomer: ~180° extended linear trajectory (e,e conformation)
Quantified DifferenceApproximate 120° divergence in spatial projection
ConditionsComputational modeling of 1,4-disubstituted cyclohexane chair conformations

Procuring the exact stereoisomer is mandatory for PROTAC and peptidomimetic workflows where the precise angle of the linker determines whether a productive protein-protein interaction can occur.

Processability and SPPS Compatibility

Utilizing the pre-Boc-protected compound eliminates the need for in situ amine protection during multi-step synthesis. Unprotected 4-aminocyclohexylacetic acid exists as a highly polar zwitterion, making it poorly soluble in standard organic coupling solvents like DMF or DCM. Pre-protection increases organic solubility and eliminates 1-2 synthetic steps, preventing the typical 10-20% yield loss associated with the isolation of polar intermediates[1].

Evidence DimensionSynthetic steps and yield loss prior to coupling
Target Compound Data0 additional protection steps; direct coupling ready
Comparator Or BaselineUnprotected cis-4-aminocyclohexylacetic acid: requires 1-2 steps for Boc protection and isolation
Quantified DifferenceSaves >8 hours of process time and avoids 10-20% yield reduction
ConditionsStandard laboratory-scale peptide coupling workflows (DMF/DCM solvents)

For scale-up and high-throughput library synthesis, pre-protected building blocks directly reduce labor costs, solvent waste, and batch-to-batch variability.

Binding Entropy Reduction via Conformational Rigidity

Flexible aliphatic linkers, such as 6-aminohexanoic acid, incur a significant entropic penalty upon target binding due to the freezing of multiple rotatable bonds. The rigid cyclohexane core of the target compound restricts these degrees of freedom. Thermodynamic principles indicate that freezing a single rotatable bond costs approximately 0.4 to 0.6 kcal/mol at 298K. By replacing a flexible alkyl chain with a rigid cyclohexane ring, the entropic penalty is reduced, which can translate to a 10- to 100-fold improvement in binding affinity in optimized systems[1].

Evidence DimensionEntropic penalty of binding (ΔS)
Target Compound DataRigid cyclohexane core restricts rotatable bonds
Comparator Or BaselineFlexible alkyl linkers (e.g., Ahx): high number of freely rotatable bonds
Quantified DifferenceSaves ~0.4-0.6 kcal/mol per restricted rotatable bond
ConditionsThermodynamic evaluation of ligand-target binding at 298K

Selecting a rigid linker over a flexible chain is a primary strategy for overcoming weak binding affinities in bivalent molecules and peptidomimetics.

Modulation of Lipophilicity and Cell Permeability

In the design of large bivalent molecules like PROTACs, achieving cellular permeability is a major hurdle due to high polar surface area (PSA). While PEG-based linkers are highly flexible and hydrophilic, substituting them with a cyclohexane-based linker increases the overall lipophilicity of the molecule. The incorporation of the carbocyclic ring typically increases the calculated partition coefficient (clogP) by 1.0 to 1.5 units compared to a PEG linker of similar length, enhancing passive membrane diffusion [1].

Evidence DimensionLipophilicity (clogP)
Target Compound DataCyclohexane core: highly lipophilic
Comparator Or BaselinePEG-based linkers: hydrophilic
Quantified DifferenceIncrease in clogP by ~1.0-1.5 units
ConditionsIn silico clogP calculation and passive permeability assays

Procuring lipophilic, rigid linkers is essential for formulation scientists aiming to rescue the cellular permeability of high-molecular-weight drug candidates.

PROTAC Linker Library Synthesis

This compound is the right choice for synthesizing PROTAC libraries where a non-linear, kinked spatial orientation is required to control the ternary complex between an E3 ligase and a target protein. Its rigid cis-geometry provides a specific exit vector that flexible alkyl chains or trans-isomers cannot replicate, directly addressing spatial mismatches in degrader design [1].

Conformationally Constrained Peptidomimetics

Procured for structural biology and medicinal chemistry workflows aiming to induce a turn or folded secondary structure in a peptide sequence. The axial-equatorial geometry of the cis-cyclohexane ring mimics specific peptide turns, allowing researchers to lock peptides into active conformations to increase target affinity and metabolic stability [2].

High-Throughput Solid-Phase Peptide Synthesis (SPPS)

Because the amine is pre-protected with a Boc group, this building block is immediately compatible with orthogonal Fmoc/Boc SPPS workflows. It is selected by process chemists to streamline synthesis, avoid the poor organic solubility of unprotected zwitterionic precursors, and maintain high coupling yields in automated synthesizers [3].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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